

AVN-492 solubility and preparation for experiments

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Compound of Interest

Compound Name: AVN-492

Cat. No.: B605705

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Application Notes and Protocols for AVN-492

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVN-492 is a potent and highly selective antagonist of the 5-HT₆ receptor, demonstrating picomolar affinity ($K_i = 91 \text{ pM}$)[1][2]. Its high selectivity, oral bioavailability, and brain permeability make it a valuable tool for investigating the role of the 5-HT₆ receptor in cognitive and neurodegenerative disorders[2][3]. These application notes provide detailed protocols for the preparation and use of **AVN-492** in both in vitro and in vivo experimental settings, along with a summary of its solubility and a depiction of its relevant signaling pathway.

Physicochemical Properties and Solubility

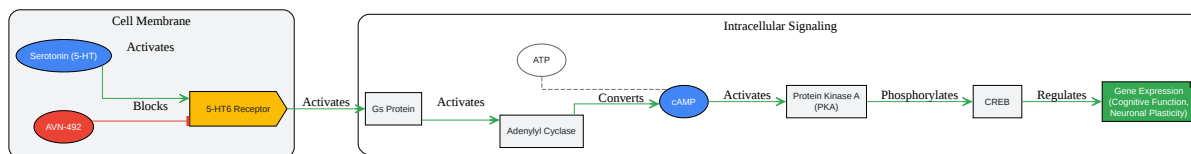
AVN-492 is a solid, white to light yellow powder. For experimental purposes, it is crucial to use a freshly opened, anhydrous solvent to ensure optimal dissolution, as the compound's solubility can be significantly impacted by hygroscopic solvents.

Table 1: Solubility of AVN-492

Solvent System	Application	Maximum Concentration	Notes
Dimethyl Sulfoxide (DMSO)	In Vitro Stock Solutions	50 mg/mL (139.10 mM)	Ultrasonic treatment may be required to fully dissolve the compound. Use newly opened DMSO.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	In Vivo Administration	≥ 3.75 mg/mL (10.43 mM)	Prepare a clear stock in DMSO first, then sequentially add co-solvents. The resulting solution should be clear.
10% DMSO, 90% Corn Oil	In Vivo Administration	≥ 3.75 mg/mL (10.43 mM)	Recommended for longer-term dosing studies. Prepare a clear stock in DMSO first.

Mechanism of Action and Signaling Pathway

AVN-492 functions as a highly specific antagonist of the serotonin 6 (5-HT₆) receptor. The affinity of **AVN-492** for the 5-HT₆ receptor is more than three orders of magnitude higher than its affinity for any other serotonin receptor subtype or other neurotransmitter receptors, such as adrenergic, GABAergic, dopaminergic, and histaminergic receptors. The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) that is exclusively expressed in the central nervous system and is known to be positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, **AVN-492** is expected to inhibit the downstream signaling cascade initiated by serotonin binding.



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AVN-492 blocks the 5-HT6 receptor signaling cascade.

Experimental Protocols

Protocol 1: Preparation of AVN-492 for In Vitro Experiments

This protocol describes the preparation of a stock solution and subsequent working solutions for use in cell-based assays.

Materials:

- **AVN-492** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Sterile cell culture medium or appropriate assay buffer
- Vortex mixer
- Ultrasonic water bath

Procedure:

- **Stock Solution Preparation (50 mM):** a. Aseptically weigh the desired amount of **AVN-492** powder. The molecular weight of **AVN-492** is 359.45 g/mol . b. Add the appropriate volume of anhydrous DMSO to achieve a 50 mM concentration. For example, to prepare 1 mL of a 50 mM stock solution, dissolve 17.97 mg of **AVN-492** in 1 mL of DMSO. c. Vortex the solution thoroughly. d. If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes, or until the solution is clear. e. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
- **Working Solution Preparation:** a. Thaw a single aliquot of the 50 mM stock solution. b. Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment. c. It is recommended to prepare fresh working solutions for each experiment.

Protocol 2: Preparation of AVN-492 for In Vivo Administration (Oral Gavage)

This protocol details the preparation of **AVN-492** for oral administration in rodents.

Materials:

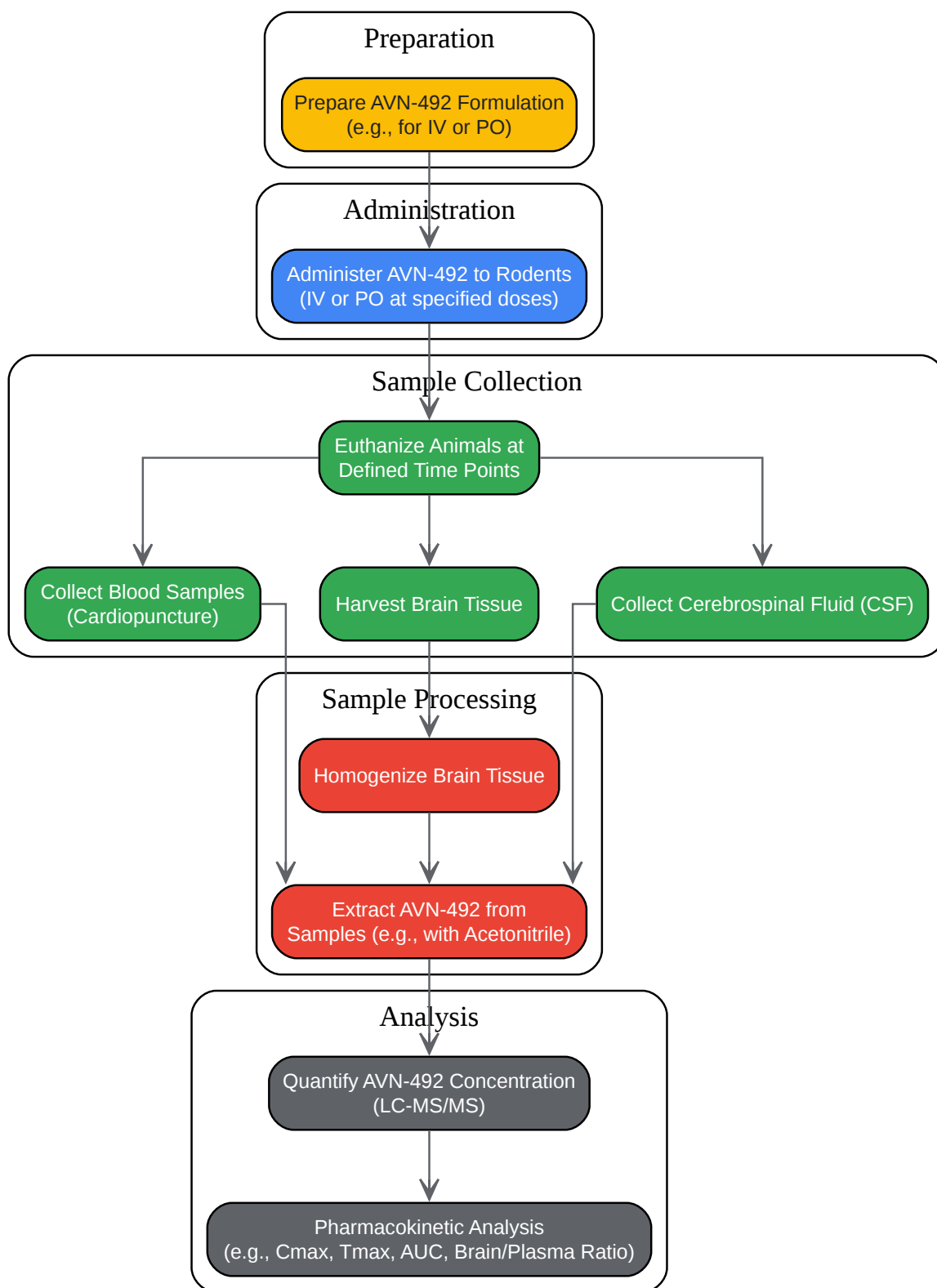
- **AVN-492** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer

Procedure:

- Stock Solution Preparation in DMSO (e.g., 37.5 mg/mL): a. Prepare a concentrated stock solution of **AVN-492** in DMSO. For a final desired concentration of 3.75 mg/mL in the vehicle, a 10x stock in DMSO (37.5 mg/mL) is convenient. b. Ensure the stock solution is clear, using sonication if necessary.
- Vehicle Preparation (for a 1 mL final volume): a. In a sterile tube, add 100 µL of the 37.5 mg/mL **AVN-492** DMSO stock solution. b. Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and vortex again to ensure a homogenous mixture. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex the solution until it is clear and uniform.
- Administration: a. The final solution contains 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a final **AVN-492** concentration of 3.75 mg/mL. b. It is recommended to prepare this formulation fresh on the day of the experiment.

Experimental Workflow Example: In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study of **AVN-492** in rodents.



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Workflow for an in vivo pharmacokinetic study of **AVN-492**.

This workflow involves the preparation of the **AVN-492** formulation, administration to animals, collection of biological samples at various time points, extraction of the compound, and subsequent quantification using analytical methods like LC-MS/MS to determine its pharmacokinetic profile.

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